(Z)-methyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
The compound contains a dihydroquinolin-1(2H)-yl group, which is a nitrogen-containing heterocyclic compound . This group is a core structural component in various biologically active compounds . The compound also contains a benzoyl group and a benzo[d]thiazol group, which are common in many organic compounds.
Scientific Research Applications
Synthesis and Antibacterial Activity
A study by Dabholkar and Tripathi (2011) details the synthesis of related compounds, highlighting the process of creating molecules with potential antibacterial properties. They synthesized a series of compounds that were tested against gram-negative and gram-positive bacteria, showing promise in developing new antibacterial agents (Dabholkar & Tripathi, 2011).
Antitubercular Evaluation
Kantevari et al. (2011) conducted a study on novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from similar structural motifs for their antitubercular activity against Mycobacterium tuberculosis. This research illustrates the compound's potential application in combating tuberculosis, with several analogues showing significant activity (Kantevari et al., 2011).
Biological and Pharmacological Screening
Patel et al. (2009) explored the synthesis of various substituted compounds for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities screening. Their work provides insights into the broader pharmacological potential of compounds with similar chemical structures (Patel et al., 2009).
Novel Functionalized Compounds Synthesis
Arab-Salmanabadi et al. (2015) synthesized a series of novel functionalized compounds through reactions involving similar structural backbones. This study not only elucidates the synthetic pathways but also underscores the structural versatility and potential applicability of these compounds in various scientific domains (Arab-Salmanabadi et al., 2015).
Mechanism of Action
properties
IUPAC Name |
methyl 2-[2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O5S2/c1-35-24(31)16-29-22-13-10-19(27)15-23(22)36-26(29)28-25(32)18-8-11-20(12-9-18)37(33,34)30-14-4-6-17-5-2-3-7-21(17)30/h2-3,5,7-13,15H,4,6,14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQHVKSXQLGZTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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